molecular formula C9H7NO5 B2484916 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde CAS No. 149744-61-6

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B2484916
CAS No.: 149744-61-6
M. Wt: 209.157
InChI Key: SUVYFXAZTWIGGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1,4-Benzodioxane: Similar structure but lacks the aldehyde group.

    6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a different heterocyclic ring system.

    2,3-Dihydro-6-nitro-1,4-benzodioxin: Similar structure but lacks the aldehyde group

Uniqueness

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzodioxine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-nitro-4H-1,3-benzodioxine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-3-6-1-8(10(12)13)2-7-4-14-5-15-9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYFXAZTWIGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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